6-bromo-4-nitro-1H-indazole-3-carbonitrile CAS 885518-60-5 properties
6-bromo-4-nitro-1H-indazole-3-carbonitrile CAS 885518-60-5 properties
An In-Depth Technical Guide to 6-bromo-4-nitro-1H-indazole-3-carbonitrile (CAS 885518-60-5)
Executive Summary
6-bromo-4-nitro-1H-indazole-3-carbonitrile is a highly functionalized heterocyclic compound belonging to the indazole class of molecules. The indazole scaffold is of significant interest in medicinal chemistry, serving as a core structural motif in numerous approved drugs, particularly kinase inhibitors.[1][2] This is largely due to its role as a bioisostere of indole, capable of forming critical hydrogen bond interactions within protein active sites.[1] This guide provides a comprehensive technical overview of 6-bromo-4-nitro-1H-indazole-3-carbonitrile, synthesizing available data on its properties, proposing a detailed synthetic route based on established chemical principles, exploring its potential reactivity for library development, and outlining essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of modern medicinal chemistry.[3] While sparsely found in nature, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[3][4] Their success is exemplified by their incorporation into several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, which are used in cancer therapy.[1]
The strategic value of the indazole nucleus lies in its ability to mimic the indole scaffold while offering a unique arrangement of hydrogen bond donors and acceptors, which facilitates strong binding to protein targets.[1] The title compound, 6-bromo-4-nitro-1H-indazole-3-carbonitrile, is an advanced intermediate engineered with multiple functional handles. The presence of a bromine atom, a nitro group, and a nitrile group on the core scaffold allows for a programmed, multi-directional approach to chemical diversification, making it an exceptionally valuable platform for the generation of compound libraries aimed at discovering novel therapeutics.
Physicochemical and Spectroscopic Profile
While extensive experimental data for 6-bromo-4-nitro-1H-indazole-3-carbonitrile is not widely published, its key properties can be defined based on available database entries and predictions derived from its structure.[5]
| Property | Value / Prediction | Source |
| CAS Number | 885518-60-5 | [6] |
| Molecular Formula | C₈H₄BrN₃ | [5] |
| Molecular Weight | 266.05 g/mol | Calculated |
| Appearance | Predicted to be a solid | Based on analogs[7] |
| InChI Key | BNMHCHQOAQMIBU-UHFFFAOYSA-N | [5] |
| SMILES | C1=CC2=C(C=C1Br)NN=C2C#N | [5] |
| Predicted Monoisotopic Mass | 220.95886 Da | [5] |
| Predicted IR Absorptions | ~3300 cm⁻¹ (N-H stretch), ~2230 cm⁻¹ (C≡N stretch), ~1530 & 1350 cm⁻¹ (NO₂ stretch) | Characteristic Frequencies |
| Predicted ¹H NMR | Expect three distinct signals in the aromatic region (7.5-9.0 ppm) and one broad N-H signal. | Structural Analysis |
| Predicted ¹³C NMR | Expect eight distinct carbon signals, including the nitrile carbon (~115-120 ppm). | Structural Analysis |
Note: Spectroscopic data are predicted based on the chemical structure and data for analogous compounds. Experimental verification is required.
Proposed Synthesis and Mechanistic Rationale
A validated synthesis for 6-bromo-4-nitro-1H-indazole-3-carbonitrile is not currently described in peer-reviewed literature. However, a highly plausible and efficient synthetic route can be proposed based on established indazole formation methodologies. The most direct approach involves the cyclization of a pre-functionalized benzene derivative with hydrazine.
Proposed Synthetic Pathway: Cyclization of 5-bromo-2-fluoro-3-nitrobenzonitrile
This pathway leverages the nucleophilic aromatic substitution (SₙAr) reaction, a robust method for heterocycle formation. The starting material, 5-bromo-2-fluoro-3-nitrobenzonitrile, is activated towards nucleophilic attack at the fluorine-bearing carbon by the two potent electron-withdrawing groups (NO₂ and CN) positioned ortho and para to it.
Caption: Proposed synthesis of the title compound via hydrazine-mediated cyclization.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system designed for clarity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the process.
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Reaction Setup:
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluoro-3-nitrobenzonitrile (1.0 eq).
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Add a suitable solvent, such as ethanol or isopropanol (approx. 10-20 mL per gram of starting material), to fully dissolve the starting material.
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Causality: The solvent facilitates interaction between the reactants in a homogeneous phase. Alcohols are often chosen for their ability to dissolve both the organic precursor and hydrazine hydrate, as well as for their appropriate boiling points for reflux.
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Reagent Addition:
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Slowly add hydrazine hydrate (2.0 - 4.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.
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Causality: Hydrazine acts as the dinucleophile. The initial SₙAr reaction involves one nitrogen atom displacing the highly activated fluorine atom. The excess hydrazine ensures the reaction goes to completion.
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Cyclization Reaction:
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Heat the reaction mixture to reflux (typically 80-90°C) and maintain for 4-8 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
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Causality: Heating provides the necessary thermal energy to overcome the activation barrier for both the initial SₙAr and the subsequent intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon to form the pyrazole ring.
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Product Isolation and Workup:
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Upon completion, cool the reaction mixture to room temperature, then further cool in an ice-water bath for 1-2 hours.
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Causality: The product is expected to be a solid with lower solubility in the cold solvent. Cooling maximizes its precipitation, leading to a higher isolated yield.
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Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Wash the filter cake sequentially with cold ethanol and then with water to remove any unreacted hydrazine and other soluble impurities.
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Dry the solid product under vacuum to a constant weight. The material is often of sufficient purity for subsequent steps.[8]
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Chemical Reactivity and Synthetic Applications
6-bromo-4-nitro-1H-indazole-3-carbonitrile is a versatile scaffold with three distinct points for chemical modification, allowing for a logical and sequential diversification strategy.
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-bromo-1h-indazole-3-carbonitrile (C8H4BrN3) [pubchemlite.lcsb.uni.lu]
- 6. namiki-s.co.jp [namiki-s.co.jp]
- 7. 6-Bromo-4-nitro-1H-indazole | 885518-46-7 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
